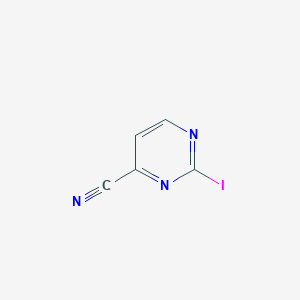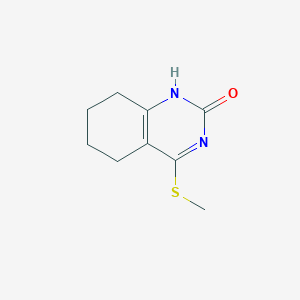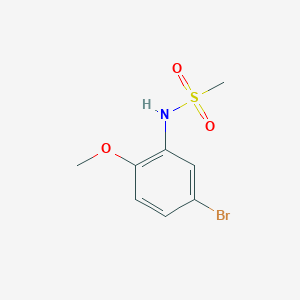
2-Iodopyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. It is characterized by the presence of an iodine atom and a nitrile group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-pyrimidinecarbonitrile typically involves the iodination of 4-pyrimidinecarbonitrile. One common method is the reaction of 4-pyrimidinecarbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Iodo-4-pyrimidinecarbonitrile may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions can be optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinecarbonitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Iodo-4-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions with enzymes and receptors, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Pyrimidinecarbonitrile: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Iodo-4-pyrimidinecarbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the pyrimidine ring, which enhances its reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C5H2IN3 |
|---|---|
Molecular Weight |
230.99 g/mol |
IUPAC Name |
2-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
InChI Key |
KHQXHUYAAGNSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)







![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)




